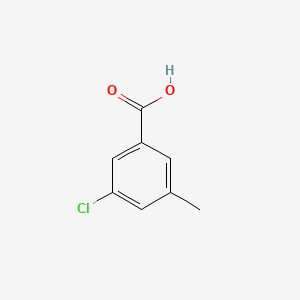

3-Chloro-5-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUIOLZHUUHESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545482 | |

| Record name | 3-Chloro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-33-2 | |

| Record name | 3-Chloro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-chloro-5-methylbenzoic acid, a valuable substituted aromatic carboxylic acid intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the strategic considerations behind various synthetic routes, offering detailed experimental protocols, mechanistic insights, and thorough analytical characterization. The guide emphasizes scientific integrity, providing a framework for the reproducible and safe synthesis of the target compound.

Introduction: Significance of this compound

This compound is a key building block in the synthesis of a range of more complex molecules. Its specific substitution pattern, featuring a chlorine atom and a methyl group at the meta positions relative to the carboxylic acid, makes it a crucial precursor for compounds where precise steric and electronic properties are required. The presence of three different functional groups on the benzene ring offers multiple points for further chemical modification, rendering it a versatile intermediate in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.

This guide will explore two primary retrosynthetic approaches for the synthesis of this compound, focusing on the underlying chemical principles that govern each transformation. We will examine a classical approach via the Sandmeyer reaction, starting from an amino-substituted precursor, and a direct electrophilic aromatic substitution approach through the chlorination of 3-methylbenzoic acid.

Strategic Synthesis Pathway I: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a robust and widely utilized method for the introduction of a halide onto an aromatic ring, starting from a primary aromatic amine.[1][2] This pathway offers excellent regiochemical control, as the position of the incoming chloro group is predetermined by the location of the amino group in the precursor molecule.

Retrosynthetic Analysis and Mechanistic Rationale

The synthesis begins with the commercially available 3-amino-5-methylbenzoic acid. The core of this pathway is the diazotization of the amino group, followed by a copper(I) chloride-catalyzed decomposition of the resulting diazonium salt to introduce the chlorine atom.

The mechanism of the Sandmeyer reaction is believed to proceed through a radical pathway.[1] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and yielding the desired this compound.

Caption: General workflow of the Sandmeyer reaction pathway.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from a general procedure for the Sandmeyer reaction of a substituted aminobenzonitrile and should be performed with appropriate safety precautions in a well-ventilated fume hood.[3]

Materials and Reagents:

-

3-Amino-5-methylbenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Diazotization: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3-amino-5-methylbenzoic acid in aqueous hydrochloric acid. Cool the suspension to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite in deionized water. Add the sodium nitrite solution dropwise to the cooled suspension of 3-amino-5-methylbenzoic acid over a period of 30-60 minutes. The addition should be slow enough to maintain the temperature below 5°C.

-

After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate beaker, dissolve copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in the first step to the copper(I) chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Gently heat the mixture to approximately 50-60°C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[3]

-

Work-up and Purification: Pour the cooled reaction mixture onto crushed ice. If necessary, neutralize the mixture with a sodium bicarbonate solution to precipitate the crude product.

-

Filter the precipitate using a Büchner funnel and wash the solid with cold water until the filtrate is neutral.

-

Dry the crude product. For further purification, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

| Parameter | Value/Condition |

| Starting Material | 3-Amino-5-methylbenzoic acid |

| Key Reagents | NaNO₂, HCl, CuCl |

| Reaction Temperature | 0-5 °C (Diazotization), RT to 60 °C (Sandmeyer) |

| Expected Yield | Moderate to good (typically 60-80%) |

| Purification Method | Recrystallization |

Strategic Synthesis Pathway II: Electrophilic Aromatic Substitution

A more direct approach to this compound involves the electrophilic aromatic substitution (EAS) of 3-methylbenzoic acid. This pathway is conceptually simpler but presents challenges in terms of regioselectivity.

Mechanistic Rationale and Regioselectivity

In the electrophilic chlorination of 3-methylbenzoic acid, the directing effects of the existing substituents—the methyl group (-CH₃) and the carboxylic acid group (-COOH)—are of paramount importance.

-

Methyl Group (-CH₃): An activating, ortho, para-directing group.

-

Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.

The incoming electrophile (Cl⁺, generated from a chlorinating agent and a Lewis acid catalyst) will be directed to positions that are electronically favorable. The positions ortho and para to the methyl group are activated, while the positions meta to the carboxylic acid group are the least deactivated. In 3-methylbenzoic acid, the positions C2, C4, and C6 are ortho or para to the methyl group, and positions C2, C4, and C6 are also meta to the carboxylic acid group. Therefore, the directing effects of both groups reinforce each other, favoring substitution at these positions. The formation of the desired this compound requires substitution at the C5 position, which is meta to the methyl group and meta to the carboxylic acid. While this is not the most favored product based on simple directing rules, the reaction conditions can be optimized to influence the product distribution. A patent for the synthesis of 3,5-dichloro-4-methylbenzoic acid from p-methylbenzoic acid suggests that direct chlorination is a viable strategy for introducing chlorine atoms onto a substituted benzoic acid ring.[4]

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-methylbenzoic Acid

This guide provides a comprehensive technical overview of the physicochemical properties of 3-Chloro-5-methylbenzoic acid (CAS No: 56961-33-2), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes fundamental data with practical experimental insights, ensuring a thorough understanding of the compound's behavior and characteristics.

Introduction and Strategic Importance

This compound is a disubstituted aromatic carboxylic acid. Its molecular architecture, featuring a benzoic acid core functionalized with both an electron-withdrawing chlorine atom and an electron-donating methyl group at the meta positions, imparts a unique combination of reactivity and physical properties. These characteristics make it a valuable building block in the synthesis of complex organic molecules. Its structural motifs are found in various biologically active compounds, positioning it as a significant intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful process development, reaction optimization, quality control, and formulation in these advanced applications.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data serves as a primary reference for laboratory and industrial applications.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₂ | [2] |

| Molecular Weight | 170.59 g/mol | [2][3] |

| CAS Number | 56961-33-2 | [2][3] |

| Appearance | White solid (typical) | [4] |

| Boiling Point | 297.7 °C at 760 mmHg | [2] |

| Density | 1.31 g/cm³ | [2] |

| Flash Point | 133.8 °C | [2] |

| Vapor Pressure | 0.000597 mmHg at 25 °C | [2] |

| Refractive Index | 1.573 | [2] |

Structural and Spectroscopic Characterization

The identity and purity of this compound are unequivocally established through a combination of structural analysis and spectroscopy.

Molecular Structure

The structure consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom at position 3, and a methyl group at position 5. The interplay between the deactivating, electron-withdrawing chloro group and the activating, electron-donating methyl group influences the electron density of the aromatic ring and the acidity of the carboxyl proton.

Caption: 2D Structure of this compound.

Spectroscopic Profile (Predicted)

While specific spectral data for this exact isomer is not universally published, its spectroscopic characteristics can be reliably predicted based on the functional groups present and data from analogous compounds.[5][6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The methyl group (CH₃) protons would appear as a sharp singlet in the upfield region (around δ 2.4 ppm). The acidic proton of the carboxylic acid (COOH) will present as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display eight unique carbon signals: one for the carboxylic carbon (~170 ppm), six for the aromatic carbons (four substituted, two unsubstituted, in the ~120-140 ppm range), and one for the methyl carbon (~20 ppm).

-

IR (Infrared) Spectroscopy: Key absorption bands would confirm the presence of the characteristic functional groups. A very broad band from ~2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. A C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Thermal Properties: Melting Point Analysis

The melting point is a fundamental property used to assess the purity of a crystalline solid. A sharp melting range (typically ≤ 2°C) is indicative of high purity, whereas a depressed and broadened range suggests the presence of impurities.[8]

Experimental Protocol: Melting Point Determination via Mel-Temp Apparatus

This protocol describes a standard, reliable method for determining the melting point range in a research setting.

Principle: A small, finely powdered sample is heated in a capillary tube within a calibrated heating block. The temperatures at which the substance begins to liquefy (onset) and fully liquefies (clear point) are recorded as the melting range.[8][9]

Methodology:

-

Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. Crush the sample into a fine powder using a spatula.

-

Capillary Loading: Gently tap the open end of a melting point capillary tube into the powdered sample. Invert the tube and tap its sealed bottom on a hard surface to pack the sample tightly to a height of 2-3 mm.

-

Apparatus Setup: Ensure the Mel-Temp apparatus is at room temperature or at least 20°C below the expected melting point. Insert the loaded capillary into one of the sample slots.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate. Allow the apparatus to cool significantly before the next step.

-

Accurate Determination: For an accurate measurement, set the heating rate so the temperature rises no more than 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.[10]

-

Data Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Solubility and Acidity (pKa)

Solubility and acidity are critical parameters that govern the compound's behavior in solution, impacting everything from reaction kinetics to bioavailability in drug development contexts.

Solubility Profile

The solubility of this compound is dictated by the balance between its nonpolar aromatic ring and its polar carboxylic acid group.[11]

-

Water: It exhibits limited solubility in neutral water due to the hydrophobic nature of the substituted benzene ring.

-

Organic Solvents: It is expected to be readily soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate, which can engage in hydrogen bonding with the carboxylic acid group.

-

Effect of pH: In aqueous alkaline solutions (pH > pKa), the carboxylic acid deprotonates to form the carboxylate salt. This highly polar, ionic species is significantly more soluble in water. This property is routinely exploited for extraction and purification.[11]

Acidity and pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution.[12] For a drug candidate, pKa influences absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution of the acid as a standardized base is added incrementally. The pKa is the pH at which the acid is exactly half-neutralized.[13][14]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent. For water-insoluble acids, a co-solvent system (e.g., methanol-water) may be necessary, though this will yield an apparent pKa (pKₐ').[13][15] Prepare a standardized solution of carbonate-free sodium hydroxide (NaOH), typically 0.1 M.

-

Apparatus Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, 10.00). Place the dissolved acid sample in a beaker with a magnetic stir bar and immerse the pH electrode and the tip of a burette containing the NaOH titrant.

-

Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL), recording the pH after each addition has stabilized.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination:

-

Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point).

-

Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point).

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[12][14]

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The following information is derived from typical safety data sheets for substituted benzoic acids.

-

GHS Hazard Statements: Likely classified as causing skin irritation (H315), serious eye irritation (H319), and potentially respiratory irritation (H335).[3][16]

-

Pictograms: GHS07 (Exclamation Mark).[16]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

-

Conclusion

This compound is a compound whose utility is deeply rooted in its physicochemical properties. Its thermal stability, predictable spectroscopic signature, and tunable solubility based on pH are all critical factors for its application in advanced synthesis. The experimental protocols detailed herein provide a robust framework for the verification of these properties, ensuring quality control and enabling the rational design of synthetic routes and formulation strategies. This guide serves as a foundational resource for scientists aiming to leverage this versatile intermediate in their research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 56961-33-2 [chemnet.com]

- 3. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 3-CHLORO-5-(TRIFLUOROMETHYL)BENZOIC ACID(53985-49-2) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 3-CHLORO-5-METHYL-BENZOIC ACID(56961-33-2) 1H NMR spectrum [chemicalbook.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. web.mit.edu [web.mit.edu]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. m.youtube.com [m.youtube.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reddit.com [reddit.com]

- 16. labsolu.ca [labsolu.ca]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. aksci.com [aksci.com]

An In-depth Technical Guide to 3-Chloro-5-methylbenzoic Acid: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-methylbenzoic acid, a valuable substituted benzoic acid derivative. It details the compound's chemical identity, including its CAS number and IUPAC name, and explores its physicochemical properties. This guide will delve into a potential synthetic route, outline key safety and handling protocols, and present available spectroscopic data for characterization. Furthermore, it will discuss the role of this compound as a versatile building block in medicinal chemistry and drug discovery, highlighting its potential in the synthesis of novel therapeutic agents.

Chemical Identity and Properties

IUPAC Name: this compound[1]

CAS Number: 56961-33-2[1]

Molecular Formula: C₈H₇ClO₂[2]

Molecular Weight: 170.59 g/mol [1]

Chemical Structure:

References

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-5-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3-Chloro-5-methylbenzoic acid (C₈H₇ClO₂), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding these fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure consistent product quality, optimize formulation strategies, and meet regulatory requirements. This document details the intrinsic properties of this compound, presents robust, step-by-step protocols for the experimental determination of its solubility and stability profiles, and discusses the underlying scientific principles. The methodologies are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.

Introduction

This compound is an aromatic carboxylic acid whose utility as a building block is well-established. Its molecular structure, featuring a chlorinated and methylated benzene ring attached to a carboxylic acid group, imparts a unique combination of lipophilicity and polarity that dictates its behavior in various chemical environments. For drug development professionals, a thorough understanding of its solubility is crucial for predicting bioavailability and designing effective delivery systems. Similarly, a comprehensive stability profile is essential to determine its shelf-life, identify potential degradation pathways, and ensure the safety and efficacy of the final product. This guide serves as a practical resource, bridging theoretical knowledge with field-proven experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of a compound is the first step in any rigorous scientific investigation. These parameters influence every aspect of its handling, formulation, and analytical characterization.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| CAS Number | 56961-33-2 | [1][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Not explicitly found for this isomer, but related isomers have melting points in the range of 154-243 °C. | [5] |

| Boiling Point | 297.7 °C at 760 mmHg | [1] |

| Density | 1.31 g/cm³ | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. For this compound, its aromatic nature suggests limited aqueous solubility, while the carboxylic acid group provides a handle for pH-dependent solubility enhancement.[6]

Theoretical Considerations: The "Why"

The solubility of a weakly acidic compound like this compound is governed by the Henderson-Hasselbalch equation. In an aqueous solution, the carboxylic acid group can exist in its protonated (less soluble) or deprotonated (more soluble) form. At a pH below its pKa, the neutral, protonated form dominates, leading to lower solubility. Conversely, in alkaline conditions (pH > pKa), the compound deprotonates to form the more polar and, therefore, more water-soluble carboxylate salt.[6] This principle is fundamental in designing formulation strategies, such as using buffered solutions or forming salts to improve dissolution.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its simplicity and reproducibility.[7] It measures the saturation concentration of a compound in a given solvent at a specific temperature.[7][8]

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Solubility Assay.

Objective: To determine the equilibrium solubility of this compound in a selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (purity >98%)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

HPLC-grade methanol and water

-

Analytical balance, vortex mixer, orbital shaker with temperature control

-

2 mL glass vials with screw caps

-

0.22 µm syringe filters (PTFE or other compatible material)

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of this compound (e.g., ~10 mg) to each of three separate 2 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[7]

-

Solvent Addition: Accurately pipette 1.0 mL of PBS (pH 7.4) into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours.[8][9] A longer period (e.g., 48 hours) is recommended to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow undissolved solids to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to prevent adsorption effects. Collect the clear filtrate into a clean HPLC vial.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable organic solvent like methanol.[10]

-

Create a series of calibration standards by diluting the stock solution with the mobile phase.

-

Analyze the calibration standards and the filtered sample solutions by a validated HPLC-UV method.

-

Calculate the concentration of the dissolved compound in the sample using the calibration curve. This concentration represents the aqueous solubility.

-

Stability Profile

Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11] Forced degradation (stress testing) is a critical component of this process, designed to identify likely degradation products and establish degradation pathways.[12]

Rationale for Forced Degradation Studies

The purpose of forced degradation is not to determine shelf-life but to achieve a target degradation of 5-20%.[12] This level of degradation is sufficient to:

-

Identify Degradation Products: Generate potential degradants that could form under normal storage conditions.

-

Elucidate Degradation Pathways: Understand the chemical vulnerabilities of the molecule (e.g., susceptibility to hydrolysis, oxidation).

-

Develop Stability-Indicating Methods: Demonstrate that the chosen analytical method (typically HPLC) can separate the intact drug from its degradation products, ensuring accurate quantification over time.

A study on benzoic acid and its derivatives showed that under high temperatures in water, decarboxylation can be a primary degradation pathway.[13][14] For this compound, one could hypothesize potential degradation pathways including decarboxylation, dechlorination, or oxidation of the methyl group under various stress conditions.

Experimental Design for Forced Degradation

Forced degradation studies are typically conducted on a solution of the compound and should investigate the effects of hydrolysis, oxidation, photolysis, and thermal stress, as guided by ICH Q1A(R2).[11][12][15]

The following diagram outlines the decision-making process for conducting a forced degradation study.

References

- 1. This compound | 56961-33-2 [chemnet.com]

- 2. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-CHLORO-5-METHYL-BENZOIC ACID | 56961-33-2 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. scribd.com [scribd.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. enamine.net [enamine.net]

- 10. benchchem.com [benchchem.com]

- 11. database.ich.org [database.ich.org]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Substituted Benzoic Acids

3-Chloro-5-methylbenzoic acid (C₈H₇ClO₂) is a disubstituted benzoic acid derivative with a chlorine atom and a methyl group at the meta positions relative to the carboxylic acid functionality.[1][2][3][4] The arrangement of these substituents on the aromatic ring dictates the molecule's electronic properties, acidity, and intermolecular interactions, which in turn govern its chemical reactivity and potential applications. Understanding the three-dimensional structure and conformational flexibility is paramount for predicting its behavior in various chemical and biological systems.

Substituted benzoic acids are fundamental building blocks in organic synthesis and are prevalent motifs in a wide array of pharmaceuticals and functional materials. The interplay of steric and electronic effects of the substituents significantly influences the orientation of the carboxylic acid group, a key determinant of the molecule's ability to engage in hydrogen bonding and other non-covalent interactions.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a planar benzene ring to which a carboxylic acid group, a chlorine atom, and a methyl group are attached. The IUPAC name for this compound is this compound.[1]

While a definitive crystal structure is not publicly available, the geometric parameters can be reliably predicted based on computational studies of similar substituted benzoic acids.[5][6]

Table 1: Predicted Geometric Parameters of this compound

| Parameter | Predicted Value | Justification and Supporting Evidence |

| Bond Lengths (Å) | ||

| C-Cl | ~1.74 | Typical for a chlorine atom attached to an aromatic ring. |

| C-C (aromatic) | ~1.39 - 1.41 | Characteristic of a benzene ring. |

| C-C (carboxyl) | ~1.48 | Single bond between an sp² carbon of the ring and the sp² carbon of the carboxyl group. |

| C=O | ~1.22 | Standard double bond length for a carboxylic acid. |

| C-O | ~1.34 | Single bond with partial double bond character due to resonance in the carboxyl group. |

| O-H | ~0.97 | Typical for a carboxylic acid hydroxyl group. |

| C-C (methyl) | ~1.51 | Single bond between an sp² carbon of the ring and the sp³ carbon of the methyl group. |

| C-H (methyl) | ~1.09 | Standard C-H bond length in a methyl group. |

| C-H (aromatic) | ~1.08 | Typical C-H bond length on a benzene ring. |

| Bond Angles (°) | ||

| C-C-C (aromatic) | ~120 | Idealized sp² hybridization in the benzene ring, with minor deviations due to substitution. |

| C-C-Cl | ~120 | Expected for an sp² hybridized carbon. |

| C-C-COOH | ~120 | Expected for an sp² hybridized carbon. |

| O=C-O | ~123 | Influenced by the repulsion between the lone pairs on the oxygen atoms. |

| C-C=O | ~120 | Standard trigonal planar geometry. |

| C-O-H | ~109 | Approximate sp³ hybridization of the hydroxyl oxygen. |

Conformational Analysis: The Rotational Barrier of the Carboxylic Acid Group

A critical aspect of the conformation of benzoic acid derivatives is the rotational barrier around the single bond connecting the carboxylic acid group to the benzene ring. This rotation determines the planarity of the molecule and the orientation of the hydroxyl group relative to the ring.

Computational studies on substituted benzoic acids have shown that the planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is the most stable.[7] This planarity is a result of the stabilizing effect of conjugation between the π-system of the benzene ring and the π-system of the carbonyl group.

There are two primary planar conformers to consider:

-

syn-planar: The O-H bond of the carboxylic acid is oriented towards the C-H bond at the 2-position of the ring.

-

anti-planar: The O-H bond is oriented away from the C-H bond at the 2-position.

For most substituted benzoic acids, the syn-planar conformation is slightly more stable due to favorable electrostatic interactions. The energy barrier for rotation between these conformers is relatively low, typically in the range of 5-10 kcal/mol, allowing for rapid interconversion at room temperature.[7]

For this compound, neither substituent is in the ortho position, so steric hindrance with the carboxylic acid group is minimal. Therefore, the molecule is expected to adopt a largely planar conformation. The electronic effects of the meta-substituents will primarily influence the acidity and reactivity of the molecule rather than its fundamental conformational preference.

Caption: Energy profile for the rotation of the carboxylic acid group.

Spectroscopic Characterization: A Predictive Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the methyl protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet in the region of 10-13 ppm, characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and exchange with trace amounts of water.

-

Aromatic Protons: The three aromatic protons will appear as a complex multiplet pattern in the range of 7.0-8.5 ppm. Due to the meta-substitution pattern, the protons at positions 2, 4, and 6 are chemically non-equivalent and will exhibit spin-spin coupling.

-

Methyl Protons (-CH₃): A sharp singlet at around 2.4 ppm, typical for a methyl group attached to an aromatic ring.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chlorine and the electron-donating methyl group. The carbon attached to the chlorine will be shifted downfield, while the carbon attached to the methyl group will be shifted slightly upfield compared to unsubstituted benzene.

-

Methyl Carbon (-CH₃): A signal at approximately 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present in the molecule.

-

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl stretching vibration.

-

C-O Stretch: A medium intensity band in the region of 1200-1300 cm⁻¹.

-

C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be observed in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretching).

Caption: A typical workflow for elucidating molecular structure using spectroscopic methods.

Experimental and Computational Methodologies

To obtain definitive data on the molecular structure and conformation of this compound, the following experimental and computational approaches are recommended:

Experimental Protocols

-

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

-

Crystallization: Grow single crystals of this compound from a suitable solvent system (e.g., ethanol, acetone, or a mixture with water) by slow evaporation.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using monochromatic X-rays.

-

Structure Solution and Refinement: Solve the phase problem and refine the crystal structure to obtain atomic coordinates, bond lengths, bond angles, and torsion angles.

-

-

Gas-Phase Electron Diffraction (GED): Provides structural information for the molecule in the gas phase, free from intermolecular interactions present in the solid state.

-

Spectroscopic Techniques:

-

NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the chemical structure and connectivity. Advanced techniques like NOESY can provide information about through-space proximity of protons, offering clues about the preferred conformation in solution.

-

Infrared and Raman Spectroscopy: Record FTIR and FT-Raman spectra to identify functional groups and vibrational modes. Comparison with theoretical calculations can aid in the assignment of vibrational bands.

-

Computational Modeling

-

Density Functional Theory (DFT) Calculations: A powerful tool for predicting the geometry, conformational energetics, and spectroscopic properties of molecules.

-

Conformational Search: Perform a systematic search of the potential energy surface to identify all stable conformers.

-

Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to predict vibrational spectra.

-

Rotational Barrier Calculation: Scan the dihedral angle of the C-C bond connecting the carboxylic acid group to the ring to calculate the rotational energy profile and determine the barrier to rotation.

-

NMR and IR Spectra Simulation: Predict the ¹H and ¹³C NMR chemical shifts and the IR and Raman spectra for comparison with experimental data.

-

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound, based on established principles and data from analogous compounds. The molecule is predicted to have a largely planar structure, with a low rotational barrier for the carboxylic acid group. The predicted spectroscopic features provide a basis for experimental verification.

Future research should focus on obtaining definitive experimental data for this compound through single-crystal X-ray diffraction and detailed spectroscopic analysis. Such studies will not only validate the predictions made in this guide but also contribute to a deeper understanding of the structure-property relationships in this important class of molecules, aiding in the rational design of new materials and pharmaceuticals.

References

- 1. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H7ClO2) [pubchemlite.lcsb.uni.lu]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound | 56961-33-2 [chemnet.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Chloro-5-methylbenzoic Acid: Discovery and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methylbenzoic acid, a substituted aromatic carboxylic acid, represents a fascinating case study in the evolution of synthetic organic chemistry. While not a household name, this compound and its structural motifs are of significant interest in medicinal chemistry and materials science. Its journey from a likely subject of early 20th-century systematic chemical explorations to a readily available building block for modern research underscores the advancements in synthetic methodologies and analytical techniques. This guide provides a comprehensive overview of the discovery, historical context, and synthetic evolution of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel molecules.

Historical Context and Discovery

Pinpointing the exact moment of "discovery" for a compound like this compound is challenging, as its initial synthesis likely occurred within the broader context of systematic investigations into the reactions of substituted aromatic compounds in the late 19th and early 20th centuries. During this era, chemists were diligently mapping the reactivity of benzene derivatives, exploring the directing effects of various substituents on electrophilic aromatic substitution.

While a singular "discovery" paper is not readily apparent from the available historical record, the groundwork for the synthesis of such compounds was laid by extensive studies on the halogenation of toluic acids. A pivotal publication in this area is the 1922 paper by Salkind in the Journal of the Chemical Society, Transactions, which detailed the chlorination and bromination of ortho-, meta-, and para-toluic acids.[1] This work systematically investigated the introduction of halogens onto the aromatic ring of toluic acids, providing a foundational understanding of the reaction conditions and outcomes. It is highly probable that this compound was first synthesized and characterized during this period of intensive research into halogenated aromatic compounds.

The primary synthetic challenges of that time included controlling the regioselectivity of the chlorination and achieving clean, high-yielding reactions with the available reagents and technologies. The development of analytical methods to definitively prove the structure of the resulting isomers was also a critical aspect of these early investigations.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical, often harsh and low-yielding methods to more refined and efficient modern techniques. The choice of synthetic route today often depends on the starting materials' availability, cost, and the desired scale of production.

Classical Approaches

Early syntheses of this compound likely relied on two primary strategies:

-

Direct Chlorination of m-Toluic Acid: This is the most direct conceptual route. However, the electrophilic chlorination of m-toluic acid presents a regioselectivity challenge. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This would lead to a mixture of isomers, including this compound, making purification difficult. Early methods would have employed reagents like chlorine gas with a Lewis acid catalyst.

-

Oxidation of a Precursor: An alternative approach involves the synthesis of a chlorinated toluene derivative followed by oxidation of the methyl group to a carboxylic acid. For instance, the chlorination of m-xylene could produce 3-chloro-1,5-dimethylbenzene, which could then be selectively oxidized to the desired benzoic acid. Controlling the oxidation to avoid over-oxidation to the diacid would have been a significant hurdle.

Modern Synthetic Routes

Contemporary methods offer greater control and efficiency. Several patented methods highlight the current state-of-the-art for synthesizing this compound and its derivatives.

1. Sandmeyer Reaction: A versatile and reliable method for introducing a chloro substituent onto an aromatic ring is the Sandmeyer reaction. This approach would start with 3-amino-5-methylbenzoic acid. The amino group is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) chloride solution to replace the diazonium group with a chlorine atom.

Experimental Protocols

The following is a representative, detailed, step-by-step methodology for the synthesis of this compound via the Sandmeyer reaction, a robust and commonly employed method in modern organic synthesis.

Synthesis of this compound from 3-Amino-5-methylbenzoic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Amino-5-methylbenzoic acid | 151.16 | 15.1 g | 0.1 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 30 mL | ~0.36 |

| Copper(I) Chloride (CuCl) | 98.99 | 12.0 g | 0.12 |

| Deionized Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Diazotization:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 15.1 g (0.1 mol) of 3-amino-5-methylbenzoic acid in 100 mL of deionized water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add 25 mL of concentrated hydrochloric acid to the stirred suspension, maintaining the temperature below 5 °C.

-

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 30 mL of deionized water and cool the solution to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred suspension of the amino acid hydrochloride over 30 minutes. Ensure the temperature does not rise above 5 °C. A slight excess of nitrous acid should be present at the end of the addition (test with starch-iodide paper).

-

Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.

-

-

Sandmeyer Reaction:

-

In a 1 L beaker, dissolve 12.0 g (0.12 mol) of copper(I) chloride in 50 mL of concentrated hydrochloric acid with gentle warming.

-

Cool the copper(I) chloride solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

The solid product that precipitates is collected by vacuum filtration and washed with a small amount of cold water.

-

Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot water containing a small amount of sodium carbonate to deprotonate the carboxylic acid.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until no more precipitate forms (pH ~2).

-

Collect the precipitated this compound by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

-

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Logical Relationship of Synthetic Pathways

Caption: Synthetic routes to this compound.

Experimental Workflow for Sandmeyer Synthesis

Caption: Workflow for the Sandmeyer synthesis of this compound.

Conclusion

The story of this compound is a reflection of the broader narrative of organic chemistry. From its likely origins in the systematic and often challenging explorations of the early 20th century to its routine synthesis via well-established and reliable modern methods, this compound exemplifies the progress of the field. For today's researchers, a deep understanding of both the historical context and the evolution of synthetic strategies for such fundamental building blocks is invaluable. It not only provides a practical guide to their preparation but also fosters an appreciation for the intellectual and experimental foundations upon which modern drug discovery and materials science are built.

References

An In-depth Technical Guide to the Toxicological Profile of 3-Chloro-5-methylbenzoic Acid

Introduction

3-Chloro-5-methylbenzoic acid (CAS No. 56961-33-2) is a substituted aromatic carboxylic acid with the molecular formula C₈H₇ClO₂.[1][2] As a member of the chlorobenzoic acid family, its toxicological profile is of interest to researchers, scientists, and professionals in drug development and chemical safety assessment. This guide provides a comprehensive overview of the available toxicological data for this compound, drawing upon information from its analogues and the principles of structure-activity relationships (SAR) to address data gaps. A thorough understanding of a compound's toxicological properties is paramount for its safe handling and for predicting its potential biological effects.

Physicochemical Properties

A compound's physicochemical properties are fundamental to its toxicological profile, influencing its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Weight | 170.59 g/mol | [1][2] |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| CAS Number | 56961-33-2 | [1][2] |

Metabolism and Toxicokinetics of Chlorobenzoic Acids

Bacterial metabolism of chlorobenzoic acids has also been studied, indicating that these compounds can be degraded in the environment.[4][5][6] For instance, Pseudomonas fluorescens can oxidize monohalogenobenzoates.[4]

Caption: Proposed metabolic pathway for this compound.

Toxicological Profile

The toxicological assessment of a chemical involves evaluating its potential to cause adverse health effects. The following sections detail the known and inferred toxicological properties of this compound.

Acute Toxicity

Specific acute toxicity data, such as an LD50 value, for this compound are not available. However, for the related compound 4-chlorobenzoic acid, the oral LD50 in rats is reported to be greater than 200 mg/kg, classifying it as toxic if swallowed.[7] Given the structural similarity, a similar level of acute oral toxicity might be anticipated for this compound, warranting careful handling.

The causality behind this experimental choice lies in its ethical advantage of using fewer animals compared to traditional methods. The protocol is a self-validating system as the results of each animal inform the dose for the next.

-

Animal Selection: A single healthy young adult female rat is used for the initial dose.

-

Dose Administration: The test substance is administered orally by gavage. The initial dose is selected based on available information, often starting below the estimated LD50.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survival and mortality across a series of animals.

Skin and Eye Irritation

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] This is a common property among benzoic acid derivatives.[8][9] The carboxylic acid functional group can be corrosive or irritating to tissues upon direct contact.

Genotoxicity

There are no specific genotoxicity studies available for this compound. The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[10][11][12] Given the absence of data, performing an Ames test would be a critical first step in evaluating the genotoxicity of this compound.

This test is a cornerstone of genetic toxicology due to its high throughput and well-validated predictivity for certain types of carcinogens. Its self-validating nature comes from the use of multiple bacterial strains that detect different types of mutations, along with positive and negative controls.

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

Carcinogenicity

No carcinogenicity bioassays have been conducted on this compound. The standard for assessing carcinogenic potential is a 2-year rodent bioassay.[13][14][15] In the absence of such data, and without evidence of genotoxicity, there is no basis to classify this compound as a carcinogen.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are not available. The assessment of these endpoints is crucial for chemicals with potential for human exposure, particularly for women of childbearing age.[16][17][18] Studies on related compounds, such as parabens (esters of p-hydroxybenzoic acid), have shown some reproductive effects in animal studies, though the relevance to humans is debated.[17][19]

Structure-Activity Relationship (SAR) Insights

The toxicological properties of benzoic acid derivatives are influenced by the nature and position of substituents on the aromatic ring.[8][9][20][21] The presence of a chlorine atom can increase the lipophilicity of the molecule, potentially enhancing its absorption and distribution. The carboxylic acid group is a key determinant of the irritating properties of these compounds. The methyl group is generally considered to be of low toxicological concern.

Caption: Structure-Activity Relationship for this compound.

Summary of Hazard Information

The following table summarizes the GHS hazard classifications for this compound and a related compound.

| Compound | GHS Hazard Statements | Source |

| This compound | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |

| 4-Chlorobenzoic acid | H301: Toxic if swallowed | [7] |

Conclusion

The available toxicological data for this compound are limited, primarily consisting of GHS hazard classifications indicating its potential for skin, eye, and respiratory irritation.[1] While specific studies on acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are lacking for this particular compound, insights can be drawn from the toxicological profiles of structurally related chlorobenzoic acids and the principles of structure-activity relationships. The primary metabolic pathway is likely to be glycine conjugation followed by urinary excretion.[3] Due to the data gaps, a precautionary approach should be taken when handling this compound, utilizing appropriate personal protective equipment to avoid direct contact. Further toxicological testing, beginning with in vitro genotoxicity assays, would be necessary to provide a more complete risk assessment.

References

- 1. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. The metabolism and excretion of [14c] 2- and 4-chlorobenzoic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism of halogen-substituted benzoic acids by Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorophenol and chlorobenzoic acid co-metabolism by different genera of soil bacteria | Scilit [scilit.com]

- 6. Metabolism of 3-chlorobenzoate by a Pseudomonas (diff) spp. | Semantic Scholar [semanticscholar.org]

- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 8. benchchem.com [benchchem.com]

- 9. iomcworld.com [iomcworld.com]

- 10. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 13. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The 2-year rodent bioassay in drug and chemical carcinogenesis testing: Sensitivity, according to the framework of carcinogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cir-safety.org [cir-safety.org]

- 17. Safety assessment of esters of p-hydroxybenzoic acid (parabens) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals | FDA [fda.gov]

- 19. Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 2: Electronic and steric descriptors predicting the reactivity of 1-beta-O-acyl glucuronides derived from benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-methylbenzoic acid is a key building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility, however, is matched by a distinct hazard profile that necessitates a thorough understanding and implementation of robust safety protocols. This guide provides an in-depth analysis of the potential hazards associated with this compound, offering a comprehensive framework for its safe handling, storage, and emergency management. By integrating established safety data with practical, field-proven insights, this document serves as an essential resource for laboratory personnel to mitigate risks and ensure a secure research environment.

Hazard Identification and Risk Profile

This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential to cause irritation to the skin, eyes, and respiratory system.

GHS Classification: [1]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][2]

The primary routes of exposure are inhalation of the dust, direct contact with skin, and contact with eyes. Ingestion is a less common route of occupational exposure but can lead to harmful effects. The "Warning" signal word is associated with this compound, indicating a moderate level of hazard.[1][2]

Physicochemical Properties and Their Impact on Safety

Understanding the physical and chemical properties of this compound is fundamental to a comprehensive risk assessment.

| Property | Value | Implication for Safety |

| Molecular Formula | C₈H₇ClO₂ | - |

| Molecular Weight | 170.59 g/mol [1] | As a solid, the primary hazard is airborne dust. |

| Appearance | White solid | Visual identification is straightforward. |

| Melting Point | Not specified | Relevant for heating and decomposition considerations. |

| Boiling Point | Not specified | Relevant for assessing volatility and inhalation risk at elevated temperatures. |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A proactive approach to safety hinges on a combination of robust engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling powdered this compound is a certified chemical fume hood. This provides adequate ventilation to minimize the concentration of airborne dust and prevent inhalation exposure. Facilities should also be equipped with readily accessible eyewash stations and safety showers.[3][4]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn in situations with a higher risk of splashing.[4]

-

Skin Protection: Impervious gloves, such as nitrile or neoprene, should be worn to prevent skin contact. A lab coat or chemical-resistant apron is also required to protect clothing and underlying skin.[3][4]

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter may be necessary, even when working in a fume hood.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimizing the risk of exposure and ensuring the stability of the compound.

Step-by-Step Weighing and Handling Protocol

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

-

Container Handling: Keep the container of this compound tightly closed when not in use.[3][4] Open the container slowly in the fume hood to avoid creating airborne dust.

-

Weighing: Use a weigh boat or appropriate container to weigh the desired amount of the solid. Avoid scooping directly from the main container to prevent contamination. Use tools that minimize dust generation, such as a spatula.

-

Transfer: Carefully transfer the weighed compound to the reaction vessel within the fume hood.

-

Cleaning: Clean any spills immediately according to the procedures outlined in Section 4. Decontaminate all equipment and the work surface after use.

-

Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4]

Storage Requirements

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential for effectively managing accidental exposures and spills.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical advice if skin irritation occurs.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][6]

Accidental Release Measures

In the event of a spill, the following workflow should be initiated:

Caption: Workflow for responding to a spill of this compound.

Firefighting Measures

In case of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the flames.[4][6] Firefighters should wear self-contained breathing apparatus and full protective gear.[3][4] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3]

Conclusion

While this compound is an invaluable reagent in scientific research and development, its potential hazards demand a culture of safety and preparedness. By understanding its risk profile, implementing robust engineering controls and PPE, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this compound.

References

An In-depth Technical Guide to the Thermal Decomposition of 3-Chloro-5-methylbenzoic Acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of safe and effective drug formulation. The thermal decomposition profile of a molecule not only dictates its shelf-life and storage conditions but also provides critical insights into potential degradation pathways that could lead to impurities or loss of efficacy. This guide focuses on the thermal decomposition of 3-Chloro-5-methylbenzoic acid, a substituted aromatic carboxylic acid that serves as a valuable case study for understanding the thermal behavior of this important class of compounds. By delving into the mechanistic underpinnings of its decomposition and the analytical techniques used for its characterization, we aim to provide a robust framework for researchers in the field.

The Molecule in Focus: this compound

This compound (C₈H₇ClO₂) is a halogenated aromatic carboxylic acid.[1] Its structure, characterized by a benzene ring substituted with a carboxylic acid group, a chlorine atom, and a methyl group, makes it a pertinent model for studying the interplay of electron-withdrawing and electron-donating groups on the thermal stability of the benzoic acid scaffold.

| Property | Value |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| CAS Number | 56961-33-2 |

A thorough understanding of its thermal decomposition is crucial for predicting its behavior under various processing and storage conditions.

The Primary Decomposition Pathway: Decarboxylation

The thermal decomposition of benzoic acid and its derivatives is predominantly governed by a decarboxylation reaction, where the carboxylic acid group is eliminated as carbon dioxide (CO₂).[2][3] This process is a well-documented phenomenon for aromatic carboxylic acids when subjected to elevated temperatures.[4]

Proposed Mechanism for this compound

For this compound, the primary thermal decomposition pathway is the loss of carbon dioxide to yield 1-chloro-3-methylbenzene.

Caption: Proposed primary thermal decomposition pathway of this compound.

This reaction is facilitated by the stability of the aromatic ring, which can accommodate the electronic rearrangement following the cleavage of the carboxyl group. While the core mechanism is decarboxylation, the presence of substituents like chlorine and methyl groups can influence the precise temperature at which this occurs and the potential for minor side reactions.

Experimental Investigation of Thermal Decomposition

A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal decomposition of this compound. The primary techniques include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss.[5] DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and the enthalpy of decomposition.[5]

-

Instrument Calibration: Calibrate the TGA/DSC instrument for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina or platinum).

-

Atmosphere: Use a high-purity inert gas, such as nitrogen, with a flow rate of 50-100 mL/min to prevent oxidative side reactions.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss. The theoretical mass loss for the decarboxylation of this compound is approximately 25.8%.

-

From the DSC curve, identify the melting endotherm and any endothermic or exothermic events associated with decomposition.

-

Caption: Experimental workflow for TGA/DSC analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition.[6] The sample is rapidly heated to a high temperature (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[7]

-

Sample Preparation: Place a small amount (typically micrograms) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to a point within the decomposition range determined by TGA (e.g., 350-450 °C).

-

Use a rapid heating rate to ensure efficient fragmentation.

-

-

GC Separation:

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the pyrolysis products.

-

Employ a temperature program that allows for the elution of the expected products (e.g., starting at 40 °C and ramping to 250 °C).

-

-

MS Detection:

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Scan a mass range appropriate for the expected fragments (e.g., m/z 35-300).

-

-

Data Analysis:

-

Identify the peaks in the chromatogram.

-

Compare the mass spectra of the eluted compounds with a spectral library (e.g., NIST) to confirm the identity of the decomposition products. The primary expected product is 1-chloro-3-methylbenzene.

-

Expected Results and Interpretation

Based on the principles of thermal decomposition of aromatic carboxylic acids, the following results are anticipated:

| Analytical Technique | Expected Observation | Interpretation |

| TGA | A single, significant mass loss step. | Corresponds to the decarboxylation of the molecule. The onset temperature indicates the beginning of thermal decomposition. |

| DSC | An endothermic peak corresponding to melting, followed by an endotherm or exotherm associated with decomposition. | Provides the melting point and the enthalpy of decomposition. |

| Py-GC-MS | A major peak in the chromatogram with a mass spectrum matching 1-chloro-3-methylbenzene. A peak for CO₂ may also be detected depending on the system configuration. | Confirms the primary decomposition products. |

The presence of the chloro and methyl substituents on the benzene ring can influence the decomposition temperature. Generally, electron-withdrawing groups can sometimes stabilize the carboxylate, potentially increasing the decomposition temperature, while electron-donating groups might have the opposite effect. However, the interplay of these effects can be complex.

Conclusion and Broader Implications